REACTION_CXSMILES
|
[C:1]1([C:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:8][C:9]#[N:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[AlH4-].[Li+]>C1COCC1>[C:11]1([C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[CH:8][CH2:9][NH2:10])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2.3.4,5.6|
|
Name
|
|
Quantity
|
4.45 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=CC#N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.27 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
[AlH4-].[Li+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to room temperatrue
|
Type
|
TEMPERATURE
|
Details
|
heated to 60° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched with water (5 mL)
|
Type
|
ADDITION
|
Details
|
diluted with brine, and EtOAc
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (5×)
|
Type
|
WASH
|
Details
|
combined organic extracts washed with brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography on silica gel (eluted with 3% to 10% MeOH (2 M NH3) in DCM)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(=CCN)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |